molecular formula C11H13N3O3 B13507162 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid

3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid

Cat. No.: B13507162
M. Wt: 235.24 g/mol
InChI Key: KNDKQXUSOARAHC-UHFFFAOYSA-N
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Description

3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their coupling. One common method is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring. The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1-Methyl-1h-pyrazol-4-yl)-5-propylisoxazole-4-carboxylic acid apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-propyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H13N3O3/c1-3-4-8-9(11(15)16)10(13-17-8)7-5-12-14(2)6-7/h5-6H,3-4H2,1-2H3,(H,15,16)

InChI Key

KNDKQXUSOARAHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NO1)C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

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